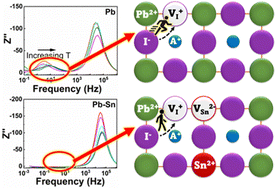Substitution of lead with tin suppresses ionic transport in halide perovskite optoelectronics†
Energy & Environmental Science Pub Date: 2023-11-27 DOI: 10.1039/D3EE03772J
Abstract
Despite the rapid rise in the performance of a variety of perovskite optoelectronic devices with vertical charge transport, the effects of ion migration remain a common and longstanding Achilles’ heel limiting the long-term operational stability of lead halide perovskite devices. However, there is still limited understanding of the impact of tin (Sn) substitution on the ion dynamics of lead (Pb) halide perovskites. Here, we employ scan-rate-dependent current–voltage measurements on Pb and mixed Pb–Sn perovskite solar cells to show that short circuit current losses at lower scan rates, which can be traced to the presence of mobile ions, are present in both kinds of perovskites. To understand the kinetics of ion migration, we carry out scan-rate-dependent hysteresis analyses and temperature-dependent impedance spectroscopy measurements, which demonstrate suppressed ion migration in Pb–Sn devices compared to their Pb-only analogues. By linking these experimental observations to first-principles calculations on mixed Pb–Sn perovskites, we reveal the key role played by Sn vacancies in increasing the iodide ion migration barrier due to local structural distortions. These results highlight the beneficial effect of Sn substitution in mitigating undesirable ion migration in halide perovskites, with potential implications for future device development.


Recommended Literature
- [1] POSS-based polyionic liquids for efficient CO2 cycloaddition reactions under solvent- and cocatalyst-free conditions at ambient pressure†
- [2] Novel 3D-networked melamine–naphthalene–polyamic acid nanofillers doped in vinyl ester resin for higher flame retardancy
- [3] Chemical route derived bismuth ferrite thin films and nanomaterials
- [4] Quinoxalino-fused sultines and their application in Diels–Alder reactions
- [5] Design, synthesis, and characterization of an Fe(ii)-polymer of a redox non-innocent, heteroatomic, polydentate Schiff's base ligand: negative differential resistance and memory behaviour†
- [6] General and physical chemistry
- [7] A high performance graphene/few-layer InSe photo-detector†
- [8] Fast and reversible functionalization of a single nanopore based on layer-by-layer polyelectrolyte self-assembly for tuning current rectification and designing sensors†
- [9] Front cover
- [10] Sensing and imaging of mitochondrial viscosity in living cells using a red fluorescent probe with a long lifetime†

Journal Name:Energy & Environmental Science
Research Products
-
Benzenediazonium,chloride (1:1)
CAS no.: 100-34-5
-
CAS no.: 102153-44-6
-
CAS no.: 113305-56-9









